molecular formula C22H16FN5O B2760488 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine CAS No. 338962-00-8

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine

Cat. No.: B2760488
CAS No.: 338962-00-8
M. Wt: 385.402
InChI Key: ZKKCQHKHRIBXIJ-DQSJHHFOSA-N
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Description

This pyrimidine derivative features a diazenyl group (-N=N-) at position 5 linked to a 4-fluorophenyl ring, a 4-methoxyphenyl substituent at position 4, and a 4-pyridinyl group at position 2. The 4-pyridinyl substituent may contribute to hydrogen bonding and π-π stacking interactions, critical for molecular recognition in pharmacological contexts .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O/c1-29-19-8-2-15(3-9-19)21-20(28-27-18-6-4-17(23)5-7-18)14-25-22(26-21)16-10-12-24-13-11-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKCQHKHRIBXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Azo Coupling

The foundational step involves diazotization of 4-fluoroaniline to generate the diazonium salt, followed by coupling with a pyrimidine precursor. Researchers have adapted protocols from pyrazolo[4,3-b]pyridine synthesis, where 2-chloro-3-nitropyridines undergo nucleophilic aromatic substitution (SNAr) with hydrazones. For the target compound, 4-methoxyphenylacetonitrile serves as the coupling partner, reacting with the diazonium salt to form the azo linkage (–N=N–).

Reaction Conditions :

  • Diazotization: 4-fluoroaniline (1 equiv), NaNO₂ (1.1 equiv), HCl (3 equiv), 0–5°C, 30 min.
  • Coupling: Pyrimidine precursor (1 equiv), diazonium salt (1.2 equiv), K₂CO₃ (2 equiv), MeCN/H₂O (3:1), 25°C, 2 hr.

Pyrimidine Ring Formation

The pyrimidine core is constructed via cyclocondensation of 1,3-dicarbonyl derivatives with amidines. A modified Biginelli reaction employs ethyl acetoacetate, 4-methoxyphenylacetamide, and 4-pyridinecarboxaldehyde under acidic conditions:

$$
\text{Ethyl acetoacetate} + \text{4-methoxyphenylacetamide} + \text{4-pyridinecarboxaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{Pyrimidine intermediate}
$$

Yield : 65–72% after recrystallization.

One-Pot Three-Component Synthesis

Streamlined Protocol

Recent advancements enable the integration of diazotization, azo coupling, and pyrimidine cyclization into a single pot. This method reduces purification steps and improves atom economy:

  • Diazotization : In situ generation of 4-fluorophenyldiazonium tosylate.
  • Azo Coupling : Reaction with 4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidin-5-amine.
  • Cyclization : Acid-catalyzed closure using POCl₃ or PCl₅.

Key Advantages :

  • Eliminates intermediate isolation.
  • Total yield increases from 45% (stepwise) to 58% (one-pot).

Comparative Analysis of Stepwise vs. One-Pot Methods

Parameter Stepwise Synthesis One-Pot Synthesis
Total Yield 45% 58%
Reaction Time 8 hr 5 hr
Purification Steps 3 1
Byproduct Formation 12% 5%

Data adapted from SSRN and PMC.

Catalytic and Solvent Optimization

Role of Lewis Acids

ZnCl₂ and FeCl₃ enhance electrophilic substitution during pyrimidine ring formation. Catalytic ZnCl₂ (10 mol%) in DMF increases yield to 78% by stabilizing the transition state.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while chlorinated solvents (DCM) favor azo coupling:

Solvent Yield (%) Reaction Time (hr)
DMF 78 4
DCM 68 6
EtOH 55 8

Data from PMC and RSC.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: CHCl₃/MeOH (95:5).
  • Recrystallization : Ethyl acetate/n-hexane (1:3) yields crystals suitable for XRD.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridinyl-H), 7.89 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 4H, fluorophenyl/MeO-phenyl-H).
  • IR : 1620 cm⁻¹ (C=N), 1595 cm⁻¹ (N=N), 1250 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Acetyl migration during Japp–Klingemann reactions generates N-acetyl-N-arylhydrazones.
  • Solution : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) suppresses migration, improving selectivity.

Scale-Up Limitations

  • Microfluidic Systems : Continuous flow reactors enhance heat/mass transfer, achieving 90% conversion at 100 g scale.

Applications and Derivative Synthesis

Biological Activity

The compound inhibits NF-κB and TNF-α in microglia (IC₅₀ = 1.2 μM), suggesting neuroprotective applications.

Structural Analogues

  • 5-(4-Chlorophenyl) variant : 20% higher anti-inflammatory activity but reduced solubility.
  • 3-Nitropyridinyl substitution : Enhances electron-deficient character, improving catalytic applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.

    Substitution: The pyridinyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The fluorophenyl and pyridinyl groups are particularly important for binding interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Diazenyl Group Variations

  • Target Compound : 4-Fluorophenyl diazenyl at position 5.
  • Analog (): 5-[(Z)-3-(Trifluoromethyl)phenyl]diazenyl group.

Position 4 Substituents

  • Target Compound : 4-Methoxyphenyl (electron-donating methoxy group).
  • Analog () : 4-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione. The dihydro backbone reduces aromaticity, affecting reactivity and planar stacking .

Position 2 Substituents

  • Target Compound : 4-Pyridinyl (basic, hydrogen-bond-accepting site).
  • Analog () : 2-(Methylsulfinyl) group. Sulfinyl groups introduce polarity and chiral centers, differing significantly from pyridinyl’s aromaticity .
Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Position 2 Position 4 Position 5 Substituent Molecular Formula Key Features
Target Compound 4-Pyridinyl 4-Methoxyphenyl 4-Fluorophenyl diazenyl C₂₂H₁₆FN₅O Aromatic, planar core with polar substituents
4-Phenyl-2-(4-pyridinyl)-5-... () 4-Pyridinyl Phenyl 3-(Trifluoromethyl)phenyl diazenyl C₂₂H₁₄F₃N₅ Enhanced electronegativity
Compound in 4-Fluorophenyl Acetyl C₁₃H₁₃FN₂OS Dihydro backbone, thione group

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~393.4 g/mol (C₂₂H₁₆FN₅O). The 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted phenyl analogs.
  • Analog () : Higher molecular weight (405.4 g/mol) due to the trifluoromethyl group, reducing aqueous solubility .

Biological Activity

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H16FN5O
  • Molar Mass : 385.39 g/mol
  • CAS Number : 338962-01-9

The compound features a pyrimidine core substituted with a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often including:

  • Diazotization Reaction : This step introduces the diazenyl group.
  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, facilitating the incorporation of the methoxy and pyridinyl groups.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. It has shown promising results in inhibiting cancer cell lines such as HCT116 and HepG2.
  • IC50 Values : Preliminary assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Cell LineIC50 (µM)Reference
HCT1160.95
HepG20.30

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. The presence of the diazenyl group enhances its ability to penetrate bacterial membranes.

  • Activity Against Resistant Strains : It has been reported to retain activity against strains resistant to common antibiotics, suggesting a potential role in treating drug-resistant infections.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • In a study assessing the effects of various pyrimidine derivatives, this compound was found to significantly reduce cell viability in HCT116 cells at concentrations as low as 0.95 µM .
  • Antimicrobial Efficacy :
    • A comparative study showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations than traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to introduce the diazenyl group (e.g., via azo coupling under acidic conditions).
  • Nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the 4-pyridinyl and 4-methoxyphenyl groups to the pyrimidine core.
  • Purification via column chromatography or recrystallization to isolate the final product.
    Key challenges include optimizing reaction temperatures and catalysts (e.g., palladium-based catalysts for cross-coupling) to improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Essential for resolving the 3D structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Refinement using SHELXL (from the SHELX suite) ensures high precision .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments, with NOESY experiments probing spatial arrangements.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like the diazenyl (–N=N–) stretch .

Advanced Research Questions

Q. How do substituents like the diazenyl group influence molecular conformation and intermolecular interactions?

  • Conformational analysis : The diazenyl group introduces rigidity, affecting dihedral angles between the pyrimidine core and substituents. For example, in related compounds, dihedral angles between the pyrimidine ring and fluorophenyl groups range from 12° to 86°, influencing packing efficiency .
  • Intermolecular interactions : The diazenyl moiety participates in weak C–H⋯π or N–H⋯N hydrogen bonds, stabilizing crystal lattices. Substituents like the 4-methoxyphenyl group enhance solubility but may reduce π-stacking .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Structural validation : Ensure crystallographic data (e.g., torsion angles, hydrogen bonding) match computational models to rule out structural discrepancies .
  • Assay standardization : Variations in cell lines, solvent systems (e.g., DMSO concentration), or incubation times can alter activity. Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • SAR studies : Compare with analogs (e.g., 4-(3,4-dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine) to identify critical substituents for activity .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions with the pyrimidine core and fluorophenyl groups.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity.
  • MD simulations : Assess stability of ligand-target complexes over time, particularly for flexible regions like the diazenyl group .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Multiple crystal forms may arise due to flexible substituents. Screen solvents (e.g., ethanol, acetonitrile) and temperatures to isolate stable polymorphs.
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to deconvolute overlapping diffraction spots .
  • Weak diffraction : Optimize crystal growth via vapor diffusion or seeding. Synchrotron radiation improves data resolution for large unit cells .

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